molecular formula C7H5F3N4O B2623714 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 95095-67-3

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2623714
CAS No.: 95095-67-3
M. Wt: 218.139
InChI Key: TVMJPUUYQACRKR-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a fused triazole-pyrimidine core with methyl (-CH₃) and trifluoromethyl (-CF₃) substituents at positions 2 and 5, respectively, and a hydroxyl (-OH) group at position 6. This structure combines electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-11-6-12-4(7(8,9)10)2-5(15)14(6)13-3/h2H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKKTRUPRFCCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-mediated synthesis is particularly advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Chlorination at the 7-Position

The hydroxyl group undergoes chlorination using phosphorus oxychloride (POCl₃), converting it to a reactive chloride intermediate. This step is critical for enabling subsequent nucleophilic substitutions .

Reaction Conditions :

  • Reagent : Excess POCl₃ (5–10 equivalents)

  • Temperature : Reflux (~110°C)

  • Time : 3 hours

  • Yield : 94% (for analogous triazolopyrimidines) .

Product :
7-Chloro-2-methyl-5-(trifluoromethyl) triazolo[1,5-a]pyrimidine

Nucleophilic Substitution with Amines

The chloride intermediate reacts with primary or secondary amines (e.g., anilines) to form 7-amino derivatives. This substitution occurs under mild conditions in polar aprotic solvents .

General Procedure :

  • Reactants : 7-Chloro derivative + amine (1.1 equivalents)

  • Solvent : Isopropanol or DMF

  • Temperature : 50°C

  • Yield : 87–93% .

Example Reaction :
7-Chloro derivative + aniline → 7-Phenylamino-2-methyl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidine

Thiolation with Mercaptans

The chloride intermediate undergoes thiolation with mercaptans (e.g., furan-2-ylmethanethiol) in the presence of a base (e.g., NaH), forming thioether linkages .

Reaction Conditions :

  • Reagents : Furan-2-ylmethanethiol + NaH

  • Solvent : Dry DMF

  • Temperature : 50°C

  • Yield : 80–85% .

Product :
7-((Furan-2-ylmethyl)thio)-2-methyl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidine

Aminomethylation for Side-Chain Elaboration

Thioether derivatives undergo aminomethylation with formaldehyde and secondary amines (e.g., piperidine), introducing N-alkylated side chains. This reaction enhances solubility and bioactivity .

General Procedure :

  • Reactants : Thioether derivative + formaldehyde + secondary amine

  • Solvent : Methanol or ethanol

  • Temperature : 50–60°C

  • Yield : 45–80% .

Example Reaction :
7-((Furan-2-ylmethyl)thio) derivative + piperidine → 7-((5-(Piperidin-1-ylmethyl)furan-2-yl)methylthio) derivative

Hydrogen Bonding and Stability

The hydroxyl group participates in intermolecular hydrogen bonding (e.g., N7–H7···O4 interactions), stabilizing crystal structures. This property is critical for modulating physicochemical properties .

Key Hydrogen Bonds :

  • Donor : N7–H7

  • Acceptor : O4 (carbonyl oxygen)

  • Distance : 1.83 Å .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of triazolo[1,5-a]pyrimidines. For instance, similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines, such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Case Study :
A study synthesized several derivatives of triazolo[1,5-a]pyrimidines and tested them against the NCI-60 panel of human cancer cell lines. Some compounds demonstrated significant inhibition of cell proliferation, indicating that modifications to the triazolo core can enhance anticancer activity .

CompoundCell Line TestedIC50 Value (µM)
2bA3755.14
3bDU1454.76
4bMCF-73.65

Antifungal Activity

The compound has also shown promise as an antifungal agent. Research indicates that triazolo derivatives exhibit varying degrees of effectiveness against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .

Case Study :
In a comparative study of antifungal activities at a concentration of 50 μg/ml, several derivatives exhibited inhibition rates comparable to traditional fungicides.

CompoundFungal PathogenInhibition Rate (%)
5bB. cinerea96.76
5jS. sclerotiorum82.73
5lC. gloeosporioides90.12

Agricultural Applications

The trifluoromethyl group in the structure enhances lipophilicity, which can improve the compound's efficacy as an insecticide or herbicide. Preliminary studies suggest that certain derivatives may possess insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda .

Case Study :
A synthesis of novel trifluoromethyl pyrimidine derivatives was conducted, leading to compounds that showed moderate insecticidal activity at concentrations higher than conventional pesticides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties References
Target Compound 2-CH₃, 5-CF₃, 7-OH ~232.1* Not reported Enhanced lipophilicity, H-bonding capacity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) 5-CH₃, 7-OH 151.1 287 High thermal stability
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) 5-CF₃, 7-OH 202.9 263 Improved metabolic stability
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-Ph, 7-OH 238.3 Not reported Reduced solubility due to bulky Ph group
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5a) 5-Ph, 7-Cl 257.7 Not reported Intermediate for further functionalization
5-Methyl-N-[4-(trifluoromethyl)phenyl] derivative 5-CH₃, 7-NH-Ar-CF₃ 307.3 Not reported Enhanced enzyme binding affinity

*Estimated based on analogs in .

Key Observations:
  • Thermal Stability : The trifluoromethyl group (in 4b) lowers the melting point (263°C) compared to the methyl analog (4a, 287°C), likely due to reduced crystallinity from increased lipophilicity . The target compound’s melting point is expected to fall between these values.
  • Solubility: The hydroxyl group at position 7 enhances water solubility via hydrogen bonding, contrasting with chloro or alkoxy derivatives (e.g., 5a) .
  • Molecular Weight : The target compound’s molecular weight (~232.1) is higher than 4a and 4b, which may influence pharmacokinetic properties like absorption and distribution.
Enzyme Inhibition
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Analogs like 4b (5-CF₃) exhibit potent DHODH inhibition, critical for antiparasitic and anti-inflammatory applications. The target compound’s trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, while the methyl group fine-tunes steric interactions .
  • Acetolactate Synthase (ALS) Targeting : Triazolopyrimidines with aryl substitutions (e.g., 5-Ph) are herbicidal, targeting ALS in plants. The trifluoromethyl group in the target compound could improve herbicidal activity by resisting metabolic degradation compared to methyl or phenyl analogs .
Antimicrobial and Antitubercular Activity
  • Chloro derivatives (e.g., 5a) serve as intermediates for antitubercular agents , while 7-anilino derivatives (e.g., compound D2-2f) show antibacterial activity . The target compound’s hydroxyl group may allow derivatization into bioactive amines or ethers.

Biological Activity

2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound with a unique chemical structure that has garnered attention in the field of medicinal chemistry. This compound is characterized by its triazole and pyrimidine rings, which are known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7H5F3N4O
  • Molecular Weight: 218.14 g/mol
  • CAS Number: 95095-67-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of RNase H Activity: Research has shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold can inhibit RNase H with IC50 values in the micromolar range. For instance, one study reported an IC50 value of 0.41 µM for a related compound, indicating potent inhibitory activity against this enzyme .
  • Modulation of Receptor Activity: The compound has been studied for its potential as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antiviral Activity

Research indicates that triazolo[1,5-a]pyrimidine derivatives can inhibit viral replication. For example, compounds within this class have been evaluated for their efficacy against HIV-1 through their ability to inhibit RNase H activity .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. In vitro studies demonstrate that modifications to the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines .

Insecticidal Activity

Recent studies have also explored the insecticidal properties of trifluoromethyl pyrimidine derivatives. The compound has shown promising results against agricultural pests such as Spodoptera frugiperda and Mythimna separata, indicating its potential use in pest control .

Case Studies

Several studies have documented the biological activity of related compounds:

StudyCompoundActivityIC50 (µM)
11aRNase H Inhibition17.7
12bRNase H Inhibition13.1
Triazole DerivativeAntiviral Activity0.41

These findings highlight the diverse biological activities associated with compounds containing the triazolo[1,5-a]pyrimidine scaffold.

Q & A

Advanced Research Question

  • Heats of Formation (HOF) : Calculated via Gaussian09 using atomization energy methods. Group contribution models show HOF values correlate with detonation velocity (D = 8.2–9.5 km/s) for energetic derivatives .
  • Density Functional Theory (DFT) : Predicts bond dissociation energies (BDE) and electrostatic potentials to assess stability under thermal stress .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Waste Disposal : Halogenated byproducts require neutralization (e.g., NaHCO₃) before disposal in designated hazardous waste containers .
  • Ventilation : Reactions involving POCl₃ or HCl must be conducted in fume hoods .

How do substituent variations at the 5- and 7-positions influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • 5-Phenyl substituents : Enhance anticancer activity (IC₅₀ = 1.2–5.6 µM in colorectal cancer models) .
  • 7-Hydroxy groups : Improve solubility but reduce metabolic stability (t₁/₂ <2 hours in liver microsomes) .
    Chlorine or fluorine at the 5-position increases selectivity for microbial targets (e.g., antitubercular activity) .

What analytical techniques are used to assess purity and reaction progress?

Basic Research Question

  • TLC : Hexane/EtOAc (1:1) or EtOAc/light petroleum (3:7) systems monitor reaction completion .
  • NMR : ¹H/¹³C spectra confirm regiochemistry; CF₃ groups show characteristic ¹⁹F NMR shifts at δ −60 to −70 ppm .
  • Microanalysis : C/H/N percentages must align with theoretical values (±0.3%) .

How can contradictions in reported synthetic yields be resolved?

Advanced Research Question
Variations arise from:

  • Catalyst choice : p-Toluenesulfonic acid increases yields by 15–20% compared to HCl .
  • Solvent polarity : Ethanol/water (1:1) improves cyclization efficiency over pure ethanol .
    Statistical optimization (e.g., Box-Behnken design) can identify critical factors (temperature, molar ratios) .

What mechanistic insights explain its enzyme inhibition properties?

Advanced Research Question

  • Competitive binding : Trifluoromethyl groups occupy hydrophobic pockets in PDE10A or KDR kinase active sites .
  • Hydrogen bonding : The 7-hydroxy group forms H-bonds with catalytic residues (e.g., Asp101 in PDEs) .
    Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = −9.2 to −11.5 kcal/mol) .

How does this compound compare to similar triazolo[1,5-a]pyrimidines in corrosion inhibition?

Advanced Research Question

  • Efficiency : 2-Methyl-5-phenyl derivatives show 92% inhibition at 0.5 mM in 1M HCl, outperforming non-methylated analogs by 25% .
  • Adsorption : Langmuir isotherm models confirm chemisorption on steel surfaces (ΔG°ads = −34.2 kJ/mol) .

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